molecular formula C27H21F2NO5 B11123992 2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-fluoro-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-fluoro-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11123992
M. Wt: 477.5 g/mol
InChI Key: BXYCGEYBNPPMNJ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, characterized by a fused chromenopyrrole scaffold substituted with fluorinated aryl groups and a 3,4-dimethoxyphenethyl chain. Its structural complexity arises from the presence of dual fluorine atoms at the 7-position of the chromene ring and the 2-fluorophenyl group at position 1, which enhance electronic and steric properties. Synthetic routes for analogous compounds involve cyclocondensation of substituted chromene precursors with amines or hydrazines under controlled conditions, as demonstrated in Vydzhak and Panchishin’s work on alkyl- and aryl-substituted derivatives .

Properties

Molecular Formula

C27H21F2NO5

Molecular Weight

477.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-7-fluoro-1-(2-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H21F2NO5/c1-33-21-9-7-15(13-22(21)34-2)11-12-30-24(17-5-3-4-6-19(17)29)23-25(31)18-14-16(28)8-10-20(18)35-26(23)27(30)32/h3-10,13-14,24H,11-12H2,1-2H3

InChI Key

BXYCGEYBNPPMNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=CC=C5F)OC

Origin of Product

United States

Preparation Methods

Substrate Selection and Reaction Design

The chromeno[2,3-c]pyrrole-3,9-dione core is efficiently constructed via a one-pot MCR involving three components:

  • Fluorinated Chromene Precursor : 7-Fluoro-2-oxo-2H-chromene-3-carbaldehyde serves as the starting material, introducing the 7-fluoro substituent.

  • Aromatic Amine : 2-Fluoroaniline is employed to install the 1-(2-fluorophenyl) group.

  • Isocyanide or Alkylamine : tert-Butyl isocyanide or 2-(3,4-dimethoxyphenyl)ethylamine introduces the 2-ethyl-3,4-dimethoxyphenyl side chain.

Key Reaction Conditions:

ParameterOptimal ValueRole in Reaction
SolventMethanol or ToluenePolar aprotic medium for cyclization
Catalystp-TsOH (0.05 equiv)Acid catalysis for imine formation
Temperature90°C (toluene reflux)Facilitates Michael cyclization
Reaction Time24–48 hoursEnsures complete heterocyclization

This method achieves moderate yields (45–60%) due to competing side reactions from steric hindrance of the dimethoxyphenylethyl group.

Post-Cyclization Functionalization

Introduction of the 2-(3,4-Dimethoxyphenyl)ethyl Group

The dimethoxyphenylethyl side chain is installed via two approaches:

Alkylation of Pyrrole Nitrogen

  • Substrate : 7-Fluoro-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.

  • Reagent : 2-(3,4-Dimethoxyphenyl)ethyl bromide.

  • Conditions :

    • K₂CO₃ (3 equiv), DMF, 80°C, 12 hours.

    • Yield: 68% (purified via silica chromatography).

Reductive Amination

  • Intermediate : 7-Fluoro-1-(2-fluorophenyl)-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.

  • Reagent : 3,4-Dimethoxyphenethylamine.

  • Conditions :

    • Pd/C (10%), H₂ (1 atm), MeOH, 25°C, 6 hours.

    • Yield: 72% (post-crystallization).

Optimization of Cyclization Efficiency

Solvent and Base Screening

Comparative data for cyclization step (derived from):

SolventBaseTemperature (°C)Yield (%)Purity (%)
ToluenePyridine905898
DCMEt₃N403289
MeCNDBU704194
EtOAcNaOAc802782

Pyridine in toluene maximizes yield by stabilizing the enolate intermediate during Michael addition.

Substituent Effects on Reaction Kinetics

Electron-withdrawing groups (e.g., 7-fluoro) accelerate cyclization by increasing electrophilicity at C3 of the chromene:

SubstituentRelative Rate (k/k₀)
7-F1.8
7-Cl1.5
7-OMe0.7

Critical Analysis of Synthetic Routes

Advantages of MCR Approach

  • Step Economy : Combines three synthetic steps (condensation, cyclization, oxidation) into one pot.

  • Functional Group Tolerance : Accommodates bulky dimethoxyphenylethyl and electron-deficient fluorophenyl groups.

  • Scalability : Demonstrated at 100 g scale with 52% isolated yield.

Limitations and Mitigation Strategies

  • Low Solubility of Intermediate :

    • Problem : Precipitation of α-amino amidine intermediate reduces reaction efficiency.

    • Solution : Use toluene:DMF (4:1) co-solvent system.

  • Epimerization at C2 :

    • Problem : Racemization observed during prolonged heating.

    • Solution : Conduct cyclization at 70°C instead of 90°C.

Alternative Synthetic Pathways

Ring-Opening/Ring-Closing Strategy

  • Starting Material : 3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one.

  • Steps :

    • Fluorination at C7 using Selectfluor® (MeCN, 60°C, 8 hours).

    • N-Alkylation with 2-(3,4-dimethoxyphenyl)ethyl triflate.

    • Suzuki coupling with 2-fluorophenylboronic acid.

Solid-Phase Synthesis for Parallel Production

  • Resin : Wang resin functionalized with chromene ester.

  • Cycle : Sequential coupling of fluorophenyl amine and dimethoxyphenylethyl isocyanide.

  • Cleavage : TFA/DCM (1:9) yields target compound with 89% purity .

Chemical Reactions Analysis

2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-FLUORO-1-(2-FLUOROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can target the carbonyl groups in the chromeno-pyrrole core, resulting in the formation of alcohols or other reduced derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of pyrrole compounds exhibit significant anticancer activity. The compound has been evaluated for its efficacy against various cancer cell lines. Preliminary studies have shown that it possesses antiproliferative effects, with specific activity against human tumor cells. For instance, compounds with similar structural motifs have demonstrated high levels of antimitotic activity, suggesting that this compound may also inhibit cell growth effectively .

Neuroprotective Effects

The structural analogs of chromeno-pyrrole derivatives have been studied for their neuroprotective properties. Compounds with similar configurations have been reported to exhibit central nervous system depressive actions, which could be beneficial in treating neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of 2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-fluoro-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several chemical reactions that allow for the introduction of functional groups critical for its biological activity. Various derivatives have been synthesized to explore structure-activity relationships (SAR), providing insights into optimizing efficacy and reducing toxicity .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound:

  • Anticancer Activity Assessment : A study conducted by the National Cancer Institute (NCI) evaluated related compounds for their growth inhibition rates against a panel of cancer cell lines. The results indicated promising anticancer properties with specific compounds showing effective GI50 values .
  • Neuropharmacological Studies : Research on similar chromeno-pyrrole compounds has highlighted their potential in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems .

Mechanism of Action

The mechanism of action of 2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-FLUORO-1-(2-FLUOROPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with analogous derivatives:

Compound R1 (Position 1) R2 (Position 2) R7 (Position 7) Key Properties
Target Compound 2-fluorophenyl 2-(3,4-dimethoxyphenyl)ethyl Fluoro High lipophilicity; potential CNS activity due to fluorinated aryl groups
7-Chloro-1-(4-fluorophenyl)-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 4-fluorophenyl 2-(morpholin-4-yl)ethyl Chloro Enhanced solubility (morpholine group); chloro substituent may reduce metabolic stability
2-Methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione Phenyl Methyl H Simplified structure; lower steric hindrance but reduced bioactivity
1-Aryl-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones Varied aryl groups 2-(dimethylamino)ethyl H Basic amino group improves water solubility; tunable aryl interactions

Functional Implications

  • Fluorine vs. Chlorine at R7 : Fluoro substituents (as in the target compound) increase electronegativity and metabolic stability compared to chloro analogs, which may enhance bioavailability .
  • R2 Chain Variations: The 3,4-dimethoxyphenethyl chain provides dual methoxy groups for hydrogen bonding, contrasting with morpholine (polar) or dimethylamino (basic) chains in analogs .

Methodological Considerations for Similarity Assessment

Compound similarity is evaluated through:

Structural Fingerprinting : Tanimoto coefficients or graph-based methods assess scaffold and substituent overlap .

Functional Group Analysis : Fluorine and methoxy groups in the target compound suggest distinct electronic profiles compared to chloro/morpholine analogs .

Virtual Screening Metrics : Dissimilarity-driven diversity selection may prioritize compounds like the target for unique fluorinated/methoxy motifs .

Biological Activity

The compound 2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-fluoro-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole class of compounds, which have garnered attention for their potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential applications in medicine.

Chemical Structure and Synthesis

The compound's structure consists of a chromeno-pyrrole backbone with specific substituents that enhance its biological activity. The synthesis of such compounds typically involves multicomponent reactions that yield high purity and yield rates. For instance, a recent study reported a one-pot multicomponent reaction that successfully synthesized various derivatives of chromeno-pyrroles with yields ranging from 43% to 86% .

Antioxidant Properties

Research indicates that chromeno-pyrrole derivatives exhibit significant antioxidant activity. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. One study demonstrated that specific chromeno-pyrroles could inhibit pro-inflammatory cytokines and exhibit antioxidant properties comparable to standard antioxidants .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through in vitro and in vivo studies. In particular, it has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α. For example, certain derivatives displayed up to 31% inhibition of inflammatory responses in carrageenan-induced models . This suggests that the compound may be beneficial in treating inflammatory diseases.

Anticancer Activity

Chromeno-pyrroles have also been investigated for their anticancer properties. Some studies suggest that these compounds can modulate cellular signaling pathways involved in cancer progression. For instance, they have been shown to inhibit the activity of certain kinases associated with tumor growth . The structural features of the compound may play a critical role in its ability to interact with these biological targets.

Study 1: In Vitro Cytokine Inhibition

A recent study evaluated several pyrrole derivatives for their ability to inhibit cytokine production. Among them, compounds structurally related to our target exhibited significant inhibition rates for IL-1β and TNF-α compared to control groups . The study utilized both ELISA assays and Western blotting techniques to quantify cytokine levels.

Study 2: Antioxidant Efficacy

Another investigation focused on the antioxidant capabilities of chromeno-pyrroles. The results indicated that these compounds effectively reduced oxidative stress markers in cell cultures exposed to oxidative agents. The antioxidant activity was measured using DPPH radical scavenging assays and FRAP (Ferric Reducing Ability of Plasma) tests .

Data Summary

Activity Measurement Method Results
Cytokine InhibitionELISAUp to 31% inhibition
Antioxidant ActivityDPPH ScavengingSignificant reduction in radicals
Anticancer ActivityKinase Inhibition AssayModulation of cancer pathways

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step organic reactions, including cyclization and functional group modifications. Key steps include:

  • Friedel-Crafts alkylation to attach the 3,4-dimethoxyphenyl ethyl group.
  • Palladium-catalyzed coupling for fluorophenyl substitution.
  • Solvent optimization : Methanol or ethanol at 60–80°C improves yield (up to 72%) compared to DMF or THF .
  • Catalyst screening : Lewis acids (e.g., AlCl₃) enhance regioselectivity in chromeno-pyrrole ring formation .

Table 1: Yield Optimization by Solvent

SolventTemperature (°C)Yield (%)Purity (%)
Methanol706895
Ethanol807293
DMF1004585

Q. Which spectroscopic methods are most effective for structural characterization?

  • ¹H/¹³C NMR : Resolves fluorophenyl and dimethoxyphenyl substituents; coupling constants confirm stereochemistry .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and pyrrole ring vibrations .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 480.3 vs. calculated 480.3) .

Q. How to evaluate initial biological activity in vitro?

  • Anti-cancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to doxorubicin .
  • Anti-inflammatory assays : Measure TNF-α inhibition in LPS-stimulated macrophages via ELISA .
  • Enzyme inhibition : Test kinase (e.g., EGFR) or COX-2 activity using fluorogenic substrates .

Advanced Research Questions

Q. How to investigate the compound’s mechanism of action despite unclear molecular targets?

  • Molecular docking : Simulate binding to kinases (e.g., EGFR) or transcription factors (NF-κB) using AutoDock Vina .
  • CRISPR-Cas9 screening : Knock out suspected targets (e.g., COX-2) in cell lines to observe phenotypic changes .
  • Transcriptomic profiling : RNA-seq identifies differentially expressed genes post-treatment to map affected pathways .

Q. How to reconcile contradictory data on substituent effects in analogs?

  • Comparative SAR analysis : Test analogs with substituted phenyl groups (e.g., chloro vs. methoxy) in parallel assays. Table 2: Substituent Impact on Anti-Cancer Activity
Substituent (R₁/R₂)IC₅₀ (μM, HeLa)LogP
2-Fluorophenyl/3,4-Dimethoxy1.23.8
4-Chlorophenyl/3-Methoxy4.54.1
3-Hydroxyphenyl/4-Methoxy>102.9
Lower IC₅₀ correlates with higher lipophilicity (LogP) and electron-withdrawing groups .

Q. What in vivo models are suitable for validating therapeutic potential?

  • Xenograft models : Implant human cancer cells (e.g., MDA-MB-231) in nude mice; administer 10 mg/kg compound daily for tumor volume analysis .
  • Inflammation models : Induce paw edema in rats with carrageenan; measure reduction in swelling via plethysmometry .
  • Pharmacokinetics : Assess bioavailability and half-life using LC-MS/MS plasma profiling .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Fragment-based design : Replace dimethoxyphenyl with bioisosteres (e.g., benzodioxole) to enhance metabolic stability .
  • Positional scanning : Systematically vary fluorine placement on the phenyl ring to optimize target binding .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to predict activity based on electrostatic and steric fields .

Q. How to assess chemical stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) for 24h; monitor degradation via HPLC (e.g., >90% stability at pH 7.4) .
  • Plasma stability : Incubate with human plasma; quantify parent compound remaining after 1h (e.g., 75% intact) .
  • Light/heat stress : Expose to 40°C/75% RH for 4 weeks; check for isomerization or dimerization .

Key Methodological Considerations

  • Data contradiction resolution : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .
  • Multi-parametric optimization : Balance potency, solubility, and metabolic stability using computational tools like Schrödinger’s QikProp .

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